molecular formula C15H15NO5S2 B2918327 2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 306323-57-9

2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2918327
CAS No.: 306323-57-9
M. Wt: 353.41
InChI Key: YFZZDFALGOBYBL-KPKJPENVSA-N
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Description

The compound 2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms. Key structural features include:

  • Thiazolidinone core: A 4-oxo-2-sulfanylidene-1,3-thiazolidin scaffold, which is a common pharmacophore in bioactive molecules due to its electron-rich nature and ability to participate in hydrogen bonding .
  • Arylidene substituent: A (5E)-configured 3,4-dimethoxyphenylmethylidene group at position 3.
  • Propanoic acid side chain: A carboxylic acid group at position 3, which contributes to solubility and bioavailability.

Thiazolidinone derivatives are studied for diverse applications, including anticancer, antimicrobial, and enzyme inhibitory activities . The E-configuration of the double bond in this compound may influence its spatial orientation and binding efficiency compared to Z-isomers .

Properties

IUPAC Name

2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-8(14(18)19)16-13(17)12(23-15(16)22)7-9-4-5-10(20-2)11(6-9)21-3/h4-8H,1-3H3,(H,18,19)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZZDFALGOBYBL-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone ring, a dimethoxyphenyl group, and a propanoic acid moiety. Its molecular formula is C16H17NO5S2C_{16}H_{17}NO_5S_2, with a molecular weight of 353.41 g/mol.

PropertyValue
Molecular FormulaC16H17N O5 S2
Molecular Weight353.41 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.
  • Antioxidant Activity : Its structure allows it to scavenge free radicals, reducing oxidative stress and potentially protecting cells from damage.
  • Antimicrobial Effects : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial enzyme functions.

Biological Activity and Therapeutic Applications

Research has indicated several promising biological activities for this compound:

1. Antimicrobial Activity

Studies have shown that derivatives of thiazolidinones possess significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effective inhibition.

2. Antioxidant Properties

The antioxidant capacity has been evaluated using assays such as DPPH and ABTS radical scavenging tests. Results indicate that the compound can effectively reduce oxidative stress markers in vitro.

3. Anti-inflammatory Effects

In vitro studies have suggested that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several case studies have explored the biological activity of similar thiazolidinone derivatives:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl group significantly enhanced antimicrobial potency.
  • Antioxidant Evaluation : Research published in Phytotherapy Research assessed the antioxidant properties of thiazolidinones using cellular models. The findings revealed that these compounds effectively reduced reactive oxygen species (ROS) levels in human cell lines.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to analogs with variations in the arylidene substituent, side chain, and stereochemistry. Key differences and their implications are summarized below:

Structural and Functional Comparisons

Table 1: Comparative Data on Thiazolidinone Derivatives
Compound Name & Source Substituent/Modification Configuration Molecular Formula Key Properties/Activities
Target Compound 3,4-Dimethoxyphenylmethylidene 5E C₁₇H₁₇NO₅S₂ Potential anticancer activity (based on structural analogy to ); enhanced solubility due to methoxy groups.
6a (Z)-2-((5-Benzylidene-4-oxothiazol-2-yl)amino)propanoic acid Benzylidene Z C₁₃H₁₂N₂O₃S Screened as anti-cancer agent; amino group instead of sulfanylidene may alter reactivity.
13c (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid Pyrazolyl-4-methoxyphenyl - C₂₃H₁₉N₃O₄S₂ 48% yield; red solid; IR peaks at 1702 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N). Bulkier substituent may affect target binding.
2-{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid 3-Methoxy-4-propynyloxybenzylidene 5E C₁₇H₁₅NO₅S₂ Avg. mass 377.429; propynyloxy group increases lipophilicity.
3-[(5Z)-5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid 4-Bromophenylmethylidene 5Z C₁₃H₁₀BrNO₃S₂ Bromine’s electron-withdrawing effect may reduce electron density; safety precautions noted (P201, P210).
3-(5-Arylidene-2,4-dioxothiazolidin-3-yl)propanoic acids Arylidene with dioxo core - Variable High yields (70–90%); dioxo group alters electronic properties vs. sulfanylidene.

Impact of Substituents and Stereochemistry

  • Arylidene Groups: Methoxy vs. Bromo: Methoxy groups (electron-donating) enhance solubility and π-π stacking, while bromo (electron-withdrawing) may improve electrophilic reactivity .
  • Side Chains: Propanoic acid chains improve water solubility compared to phenyl or methyl groups (e.g., 13c in ) . Chirality (e.g., compound 27 in with [α]²⁵D = −155.09°) influences enantioselective interactions .
  • Configuration (E vs. Z): The E-configuration in the target compound may favor planar alignment of the arylidene group, optimizing interactions with hydrophobic pockets in enzymes .

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